2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOASCMBPPFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C23H30BrN3O3
- Molecular Weight : 476.4 g/mol
- SMILES Notation : CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br
Structural Features
The compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of the bromine atom and ethyl group contributes to its unique chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Inhibitory Effects on Kinases : Similar compounds have shown potency against kinases involved in inflammatory pathways. For instance, a related oxazepine derivative demonstrated an IC50 value of 1.0 nM for binding to RIPK1 kinase .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in ongoing clinical trials for conditions like ulcerative colitis and psoriasis .
Pharmacological Studies
Recent investigations have highlighted the following pharmacological activities:
- Anticancer Activity : In vitro studies indicate that derivatives of oxazepine compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways.
- Neuroprotective Effects : Some oxazepine derivatives have been shown to penetrate the blood-brain barrier effectively, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Certain structural analogs exhibit antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.
Case Study 1: Inhibition of RIPK1 Kinase
A recent study characterized a derivative of the oxazepine scaffold that displayed significant inhibition of RIPK1 kinase activity. The study reported that this compound could effectively reduce necroptotic cell death in both mouse and human cells .
Clinical Trials Overview
Currently, the compound is undergoing evaluation in clinical trials targeting chronic immune inflammatory disorders. The trials aim to assess its safety profile and therapeutic efficacy in patients suffering from conditions such as:
- Active ulcerative colitis (NCT02903966)
- Psoriasis (NCT02776033)
These trials are crucial for establishing the compound's potential as a novel therapeutic agent.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
